2-Bromobutane

Overview

Description

2-Bromobutane (IUPAC name: (2S)-2-bromobutane) is a chiral secondary alkyl halide with the molecular formula C₄H₉Br and a molecular weight of 137.02 g/mol . It exists as two enantiomers, (R)-2-bromobutane and (S)-2-bromobutane, due to the presence of a stereogenic carbon at the second position . Key physical properties include a melting point of -112°C and a boiling point of 91°C . It is commonly synthesized via SN1 reactions using 2-butanol, sulfuric acid, and ammonium bromide, achieving yields of ~62% under controlled conditions .

This compound is utilized in organic synthesis, stereochemical studies, and photodissociation experiments to investigate chiral molecular behavior . Its microbial degradation by Arthrobacter species involves spontaneous hydrolysis to 2-butanol, followed by oxidation to acetate and ethanol .

Preparation Methods

2-Bromobutane can be synthesized through several methods:

From 2-butanol: One common method involves the reaction of 2-butanol with hydrobromic acid (HBr) under acidic conditions. This reaction proceeds via an SN1 mechanism, where the hydroxyl group is replaced by a bromine atom.

From 2-butene: Another method involves the addition of hydrogen bromide to 2-butene.

Industrial Production: Industrially, this compound is produced by the reaction of 2-butene with hydrogen bromide in the presence of a catalyst.

Chemical Reactions Analysis

2-Bromobutane undergoes various chemical reactions:

Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium cyanide (NaCN) forms 2-butyl cyanide.

Elimination Reactions: When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound undergoes an E2 elimination reaction to form 2-butene.

Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromobutane serves as a crucial intermediate in the synthesis of several pharmaceuticals. It is utilized in the production of antihistamines, analgesics, and muscle relaxants. The compound facilitates the formation of quaternary ammonium compounds, which are essential in disinfectants and preservatives .

Case Study: Antihistamine Production

In a study focusing on the synthesis of antihistamines, this compound was employed to create key intermediates that led to the development of effective allergy medications. The reaction pathway typically involves nucleophilic substitution reactions where this compound reacts with amines to form the desired products.

Agricultural Applications

Role in Pesticide Synthesis

this compound is also instrumental in the agricultural sector, particularly in synthesizing herbicides and insecticides. Notable products include bromoxynil and pyrrolnitrin, both of which are effective against various pests and weeds .

Data Table: Pesticides Derived from this compound

| Pesticide Name | Type | Application Area |

|---|---|---|

| Bromoxynil | Herbicide | Broadleaf weed control |

| Pyrrolnitrin | Insecticide | Control of soil insects |

Fragrance and Flavor Industry

Synthesis of Fragrance Compounds

In the fragrance industry, this compound is utilized as a precursor for synthesizing various esters that impart desirable scents. For instance, it is involved in producing ethyl butyrate and isoamyl butyrate, which are commonly used in perfumes and flavorings .

Chemical Synthesis

Organic Synthesis Intermediate

Beyond its specific applications, this compound acts as an important building block in organic synthesis. It participates in various reactions such as nucleophilic substitutions and eliminations, making it valuable for creating more complex organic molecules .

Market Trends and Future Prospects

The global market for this compound is projected to grow significantly, driven by increasing demand across pharmaceuticals and agriculture. According to market research, the compound's market value is expected to reach approximately USD 236.7 million by 2023 with a compound annual growth rate (CAGR) of 5.7% .

Mechanism of Action

The mechanism of action of 2-bromobutane depends on the type of reaction it undergoes:

Substitution Reactions: In SN1 reactions, the bromine atom leaves, forming a carbocation intermediate, which is then attacked by a nucleophile.

Elimination Reactions: In E2 elimination, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond and the release of bromide ion.

Comparison with Similar Compounds

Structural Isomers: 1-Bromobutane vs. 2-Bromobutane

Key Differences :

- Reactivity : 1-Bromobutane undergoes SN2 reactions due to its primary alkyl halide structure, while this compound favors SN1 mechanisms owing to carbocation stability at the secondary carbon .

- Stereochemistry : this compound’s chirality enables studies on enantioselective reactions, whereas 1-Bromobutane lacks stereoisomerism .

Tertiary Bromides: 2-Bromo-2-methylbutane

Key Differences :

- Reactivity : 2-Bromo-2-methylbutane exhibits faster SN1 reactivity due to the stability of its tertiary carbocation, whereas this compound forms a less stable secondary carbocation .

- Applications: Tertiary bromides are used in synthesizing branched alcohols (e.g., 2-methyl-2-butanol), while this compound is preferred in chiral resolution studies .

Functionalized Analogs: 2-Bromoacetamide

Key Differences :

- Chemical Behavior : 2-Bromoacetamide participates in hydrogen bonding and C–H∙∙∙Br interactions, enabling crystal engineering, whereas this compound is used in substitution reactions .

Biological Activity

2-Bromobutane, a secondary alkyl halide, has garnered attention for its biological activity and potential applications in various fields, including microbiology and organic synthesis. This article delves into the biological effects of this compound, examining its metabolic pathways, antimicrobial properties, and implications for further research.

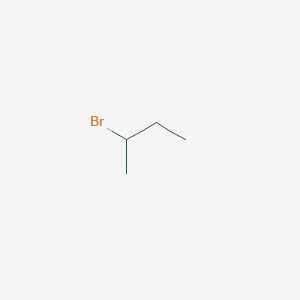

This compound (C₄H₉Br) is characterized by its bromine atom attached to the second carbon of a butane chain. Its structure can be represented as follows:

This compound is primarily known for its reactivity in elimination and substitution reactions, which are essential in organic synthesis.

Metabolic Pathways

Research indicates that this compound can be metabolized by certain microorganisms. A notable study demonstrated that a strain of Arthrobacter could utilize this compound as the sole carbon source, converting it into 2-butanol through spontaneous hydrolysis. This process is not mediated by the organism itself but occurs chemically. The subsequent oxidation pathway involves several intermediates, including methyl ethyl ketone and ethyl acetate, ultimately leading to the formation of acetate and ethanol .

Table 1: Metabolic Pathway of this compound

| Compound | Role in Metabolism |

|---|---|

| This compound | Substrate |

| 2-Butanol | Intermediate |

| Methyl Ethyl Ketone | Intermediate |

| Ethyl Acetate | Intermediate |

| Acetate | End product |

| Ethanol | End product |

Antimicrobial Activity

The biological activity of this compound extends to its antimicrobial properties. Various studies have explored its effects on microbial growth. For instance, it has been shown that this compound can inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt cellular processes suggests potential applications as an antibacterial agent .

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of various halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | >128 |

| Enterococcus faecalis | 4 |

These results indicate that while this compound exhibits some antibacterial properties, it may not be effective against all tested strains .

Implications for Research

The findings regarding the metabolic pathways and antimicrobial activity of this compound highlight its potential as a subject for further research. Understanding the enzymatic processes involved in its metabolism could lead to insights into bioremediation strategies or the development of novel antibacterial agents.

Q & A

Q. Basic: What are the optimal spectroscopic methods for characterizing 2-Bromobutane, and how do structural features influence spectral interpretations?

Answer:

1H NMR and IR spectroscopy are primary tools for characterizing this compound. The 1H NMR spectrum (δ ~1.0–1.8 ppm for methyl/methylene groups and δ ~4.3 ppm for the brominated CH) reflects its stereochemistry and branching . IR spectroscopy identifies C-Br stretching vibrations near 550–650 cm⁻¹ . Advanced analysis includes comparing experimental data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. Basic: How is this compound synthesized in laboratory settings, and what parameters critically affect yield?

Answer:

this compound is typically synthesized via SN2 reactions using HBr and 2-butanol under acid catalysis. Key parameters include:

- Temperature control : Excess heat promotes elimination (E2) over substitution, reducing yield .

- Solvent polarity : Polar aprotic solvents (e.g., acetone) favor SN2 mechanisms, while protic solvents may slow reactivity .

- Purification : Fractional distillation is essential due to byproducts like alkenes (e.g., 1-butene) from elimination .

Q. Advanced: How do deuterated analogs (e.g., this compound-d9) enhance mechanistic studies in nucleophilic substitution reactions?

Answer:

Deuterated isotopes (e.g., this compound-d9) enable kinetic isotope effect (KIE) studies to distinguish between SN1 and SN2 mechanisms. For example:

- SN1 : C-Br bond cleavage (rate-determining step) shows negligible KIE.

- SN2 : Steric effects and transition-state geometry amplify KIE .

Methodologically, isotopic labeling combined with GC-MS or NMR tracking quantifies reaction pathways and intermediates.

Q. Advanced: How can contradictory product ratios in elimination reactions involving this compound be reconciled with theoretical predictions?

Answer:

Dehydrobromination of this compound with strong bases (e.g., KOH/EtOH) produces alkene mixtures (e.g., 1-butene, cis/trans-2-butene). Discrepancies between experimental and Zaitsev-predicted ratios arise from:

- Steric hindrance : Bulky bases favor less substituted alkenes .

- Solvent effects : Polar solvents stabilize carbocation intermediates in E1 pathways, altering product distributions .

Statistical correction using computational models (e.g., transition-state theory) and GC-MS analysis resolves these contradictions .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

While avoiding commercial focuses, researchers must:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact, as this compound is a mutagen and irritant .

- Implement spill containment measures (e.g., inert absorbents) and avoid ignition sources due to flammability .

Q. Advanced: How does this compound’s reactivity in SN1/SN2 reactions compare to structurally similar alkyl halides (e.g., 1-Bromobutane)?

Answer:

this compound’s branched structure favors SN1 (via carbocation intermediate) over SN2 (steric hindrance). In contrast, 1-Bromobutane undergoes SN2 due to primary carbon accessibility. Experimental validation includes:

- AgNO3/EtOH tests : Faster precipitation with this compound indicates SN1 dominance .

- Kinetic studies : Rate comparisons under varied solvent polarities confirm mechanistic preferences .

Q. Advanced: What role does this compound play in microbial degradation studies, and how are metabolic pathways elucidated?

Answer:

Certain Arthrobacter species metabolize this compound via spontaneous hydrolysis to 2-butanol, followed by enzymatic oxidation. Methodologies include:

Properties

IUPAC Name |

2-bromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSXAPQYNGXVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Br | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021499 | |

| Record name | 2-Bromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65 °F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals., Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

196.5 °F at 760 mmHg (USCG, 1999), 91.2 °C | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

70 °F (USCG, 1999), 21.1 °C, 70 °F (Open Cup) | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and ether; insoluble in water. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.258 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2425 at 25 °C/25 °C | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

57.0 [mmHg], 57 mm Hg at 25 °C (extrapolated) | |

| Record name | 2-Bromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

78-76-2 | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSI829JO4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-169.4 °F (USCG, 1999), -112 °C | |

| Record name | 2-BROMOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2652 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMOBUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.